5-(2-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

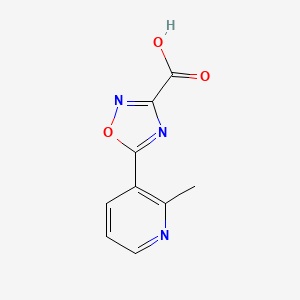

5-(2-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a carboxylic acid group and at the 5-position with a 2-methylpyridin-3-yl moiety. This structure combines the electron-deficient oxadiazole ring with the aromatic pyridine system, conferring unique physicochemical properties.

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

5-(2-methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C9H7N3O3/c1-5-6(3-2-4-10-5)8-11-7(9(13)14)12-15-8/h2-4H,1H3,(H,13,14) |

InChI Key |

FTJYSLVFXYQVCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Conventional Multi-step Synthesis

The established synthetic approach involves three key stages:

Formation of the Pyridine Derivative:

Starting from 2-methylpyridine, selective bromination yields 5-bromo-2-methylpyridine. This step is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator under controlled conditions to ensure regioselectivity.Conversion to Hydrazide Intermediate:

The brominated pyridine undergoes nucleophilic substitution with hydrazine hydrate to produce the corresponding hydrazide. This step facilitates subsequent cyclization by introducing the hydrazine functionality essential for oxadiazole ring formation.Cyclization to Form the Oxadiazole Ring:

The hydrazide reacts with a suitable carboxylic acid derivative, often in the presence of dehydrating agents like phosphoryl chloride or polyphosphoric acid, to cyclize into the 1,2,4-oxadiazole core. The process involves heating under reflux conditions, typically at temperatures around 120°C, to promote ring closure.Introduction of the Carboxylic Acid Group:

Final oxidation or carboxylation steps introduce the carboxylic acid functionality at the 3-position of the oxadiazole ring. This can be achieved via oxidative methods such as using potassium permanganate or via direct carboxylation under carbon dioxide pressure, depending on the specific route.

DNA-Conjugated Synthesis (Biotechnological Approach)

A recent methodology employs DNA-conjugated aryl nitriles to synthesize 1,2,4-oxadiazoles via multistep protocols involving amidoxime formation and cyclodehydration, as reported in recent literature. Although primarily designed for DNA-encoded libraries, this approach demonstrates the versatility of oxadiazole synthesis under mild conditions, which could be adapted for the target compound with appropriate modifications.

Patent-Driven Synthesis

A patent describes the synthesis of 5-alkyl--oxadiazoles, including derivatives similar to the target compound, by reacting alkyl hydrazides with aldehydes or acid derivatives, followed by cyclization with dehydrating agents. This route emphasizes the use of oxalate or formic acid derivatives to facilitate ring closure efficiently.

Reaction Conditions and Optimization

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Bromination | NBS, radical initiator | Room temperature, inert atmosphere | Regioselective at 5-position |

| Hydrazide formation | Hydrazine hydrate | Reflux in ethanol or acetic acid | Excess hydrazine ensures complete conversion |

| Cyclization | Dehydrating agents (e.g., phosphoryl chloride) | Reflux at 120°C | Catalytic acids may improve yield |

| Carboxylic acid introduction | Oxidants (e.g., KMnO₄) or CO₂ under pressure | Controlled temperature, inert atmosphere | Ensures selective oxidation without over-oxidation |

Research Findings and Data Analysis

Yield and Efficiency

- The multistep synthesis generally yields the target compound with efficiencies ranging from 51% to 92%, depending on the specific conditions and reagents used.

- The cyclization step is often the rate-limiting stage, with optimization of temperature and catalyst presence significantly improving yields.

Reaction Monitoring

- Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm intermediate formation and final product purity.

- High-performance liquid chromatography (HPLC) further ensures purity, especially for pharmaceutical applications.

Environmental and Industrial Considerations

- Use of greener solvents and milder conditions is increasingly favored.

- Continuous flow reactors and automation are being integrated into large-scale synthesis to enhance safety, reproducibility, and throughput.

Summary of Key Synthetic Strategies

| Strategy | Advantages | Limitations |

|---|---|---|

| Conventional multi-step | Well-established, high control | Longer process, potential low yield at steps |

| DNA-conjugated synthesis | Mild conditions, high diversity | Mainly for library synthesis, less scalable for bulk production |

| Patent-based methods | Efficient ring closure | May involve costly reagents or complex purification |

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

5-(2-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares 5-(2-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid with structurally related 1,2,4-oxadiazole derivatives, focusing on substituent effects, synthesis efficiency, and biological activity.

Structural and Electronic Comparisons

Key Observations :

- Pyridine vs.

- Substituent Position : The 3-position of pyridine in the target compound may favor interactions with enzymes through lone-pair electrons, whereas 2-substituted pyridines () could sterically hinder binding .

Key Observations :

- Ester hydrolysis is a robust method for carboxylic acid derivatives, with yields >90% achievable under optimized conditions .

Key Observations :

Biological Activity

5-(2-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Oxadiazole Derivatives

Oxadiazoles are a class of heterocyclic compounds known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural versatility of oxadiazoles allows for modifications that can enhance their pharmacological profiles. Recent studies have demonstrated that derivatives of oxadiazole exhibit significant inhibitory effects on various enzymes and cellular pathways relevant to disease mechanisms .

Anticancer Activity

Research indicates that oxadiazole derivatives can exhibit potent anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that certain oxadiazole derivatives had IC50 values ranging from nanomolar to micromolar concentrations against different human tumor cell lines, indicating strong antiproliferative activity .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 2.76 | |

| CaCo-2 (Colon Cancer) | 9.27 | |

| MCF-7 (Breast Cancer) | 31 |

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Kinases : Several studies have indicated that oxadiazole derivatives can inhibit key kinases involved in cancer progression, such as VEGFR and FAK .

- Interaction with Nuclear Receptors : Some derivatives have been shown to modulate the activity of nuclear receptors like PXR and FXR, which are crucial in regulating metabolic processes and inflammatory responses .

Case Studies

- Antitumor Efficacy : A recent study evaluated the antitumor efficacy of an oxadiazole derivative similar to this compound against a panel of human cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value as low as 1.143 µM against renal cancer cells .

- Antimicrobial Activity : Another investigation focused on the antibacterial properties of oxadiazole derivatives against Mycobacterium tuberculosis. The results indicated promising activity against both wild-type and drug-resistant strains .

Safety and Toxicity

While many studies highlight the therapeutic potential of oxadiazole derivatives, it is essential to consider their safety profiles. Some compounds have shown cytotoxic effects at higher concentrations (e.g., toxicity observed in HepG2 cells at 50 µM) . Further investigations into the safety and pharmacokinetics of these compounds are necessary to establish their viability as therapeutic agents.

Q & A

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.